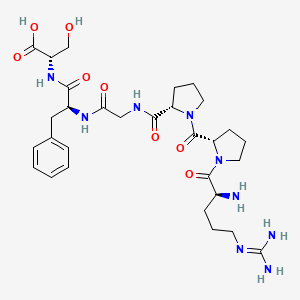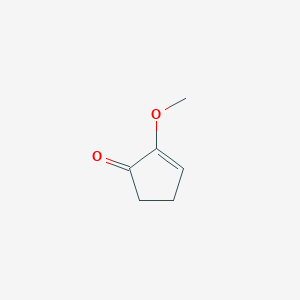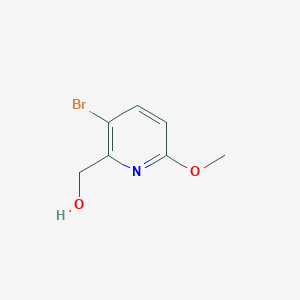![molecular formula C12H15N3 B1279755 [3-(3,5-dimetil-1H-pirazol-1-il)bencil]amina CAS No. 1185056-93-2](/img/structure/B1279755.png)
[3-(3,5-dimetil-1H-pirazol-1-il)bencil]amina
Descripción general
Descripción
[3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]amine: is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a benzylamine moiety
Aplicaciones Científicas De Investigación
[3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]amine: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
Target of Action
It’s worth noting that similar pyrazole-based compounds have been found to interact with various biological targets .
Mode of Action
Pyrazole-based compounds are known for their unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes .
Biochemical Pathways
Similar compounds have been shown to have catalytic properties in the oxidation reaction of catechol to o-quinone .
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity .
Análisis Bioquímico
Biochemical Properties
[3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as cholinium-based ionic liquids, which are known for their unique thermal, physical, and electrochemical properties
Cellular Effects
The effects of [3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the stability and degradation of proteins within cells, thereby altering cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, [3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with cholinium-based ionic liquids, for example, illustrates its ability to form stable complexes that can modulate biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation can lead to altered cellular responses over extended periods .
Dosage Effects in Animal Models
The effects of [3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the compound’s toxicity is essential for its safe application in biochemical research .
Metabolic Pathways
[3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its role in these pathways can influence the overall metabolic state of cells and tissues, making it a valuable tool for studying metabolic processes .
Transport and Distribution
The transport and distribution of [3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of [3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone. For instance, 3,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.
Benzylation: The next step involves the introduction of the benzyl group. This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with benzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Amination: Finally, the benzylated pyrazole is subjected to amination to introduce the amine group. This can be done using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of [3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and employing catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
[3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]amine: Similar structure but with a phenyl group instead of a benzyl group.
[3-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]amine: Similar structure but with an ethyl group instead of a benzyl group.
[3-(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]amine: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
- The presence of the benzyl group in [3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine provides unique steric and electronic properties, enhancing its reactivity and binding affinity compared to its analogs.
Propiedades
IUPAC Name |
[3-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13/h3-7H,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVOENCSXHJOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















